molecular formula C22H25NO5 B557307 Fmoc-D-Ser(tBu)-OH CAS No. 128107-47-1

Fmoc-D-Ser(tBu)-OH

Cat. No. B557307
M. Wt: 383.4 g/mol
InChI Key: REITVGIIZHFVGU-LJQANCHMSA-N
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Description

Fmoc-D-Ser(tBu)-OH is an N-terminal protected reagent used in peptide synthesis . It is a derivative of serine and has been commercially used as ergogenic supplements .


Synthesis Analysis

Fmoc-D-Ser(tBu)-OH is used in the Fmoc/tBu solid-phase synthesis, which is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .


Molecular Structure Analysis

The molecular formula of Fmoc-D-Ser(tBu)-OH is C22H25NO5 . Its molecular weight is 383.44 g/mol . The InChI key is REITVGIIZHFVGU-LJQANCHMSA-N .


Chemical Reactions Analysis

Fmoc-D-Ser(tBu)-OH is a standard reagent for coupling serine into peptide sequences . It is used in the Fmoc/tBu solid-phase synthesis .


Physical And Chemical Properties Analysis

Fmoc-D-Ser(tBu)-OH is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . It has a melting point of 120-130 °C .

Scientific Research Applications

  • Self-Assembly in Material Science and Nanotechnology : Fmoc-D-Ser(tBu)-OH forms self-assembled structures that undergo morphological transitions at the supramolecular level when concentration and temperature are altered. These controlled morphological changes in self-assembled structures make it useful for designing novel architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

  • Solid-Phase Peptide Synthesis : Fmoc-D-Ser(tBu)-OH has been observed to undergo high levels of racemization during automated stepwise solid-phase peptide synthesis under continuous-flow conditions. This finding is crucial for the synthesis of specific peptides, where racemization can significantly impact the final product's efficacy and safety (Fenza, Tancredi, Galoppini, & Rovero, 1998).

  • Stereoselective Polymer-Supported Synthesis : It is used in the polymer-supported synthesis of morpholine and thiomorpholine derivatives, offering a pathway to synthesize complex organic molecules with potential applications in medicinal chemistry and drug development (Králová et al., 2017).

  • Synthesis of Phosphoserine Peptides : In a study related to Alzheimer's Disease, Fmoc-D-Ser(tBu)-OH was used in a combined Fmoc-Alloc strategy for the solid-phase synthesis of phosphoserine peptides. This method is crucial for creating specific peptides relevant to neurological disorders and can aid in the development of therapeutic agents (Shapiro et al., 1996).

  • Synthesis of HDAC Substrate Peptidomimetic Inhibitors : It has been utilized in the synthesis of Fmoc amino acids incorporating zinc-binding groups, which are then used to create substrate peptidomimetic inhibitors. These inhibitors have potential applications in targeting specific histone deacetylases (HDACs) for therapeutic purposes, particularly in cancer treatment (Mahindra et al., 2019).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) for Fmoc-D-Ser(tBu)-OH .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REITVGIIZHFVGU-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Ser(tBu)-OH

CAS RN

128107-47-1
Record name 9-fluorenylmethyloxycarbonyl-D-Ser(t-butyl)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fmoc-O-tert-butyl-D-serine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5W4U4PS9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
A Di Fenza, M Tancredi, C Galoppini, P Rovero - Tetrahedron letters, 1998 - Elsevier
We observed unexpectedly high levels of racemization of Fmoc-Ser(tBu)-OH during automated stepwise solid-phase peptide synthesis under standard continuous-flow conditions. We …
Number of citations: 46 www.sciencedirect.com
NV Amirkhanov, K Zhang, MR Aruva, ML Thakur… - academia.edu
Hybridization probes were assembled by Fmoc coupling chemistry as described (1) on NovaSyn TG Sieber resin (9-Fmoc-amino-xanthen-3-yloxy TG resin), 0.12-0.17 mmol/g (01-64-…
Number of citations: 2 www.academia.edu
H Konno, Y Otsuki, K Matsuzaki, K Nosaka - Bioorganic & medicinal …, 2013 - Elsevier
Synthesis and antifungal activity of cyclic octapeptide derivatives of burkholdines are described. To construct cyclic octapeptides, the combination of Fmoc-SPPS and cyclization with DIC…
Number of citations: 13 www.sciencedirect.com
JC Horng, FW Kotch, RT Raines - Protein science, 2007 - Wiley Online Library
Collagen is the most abundant protein in animals. Every third residue in a collagen strand is a glycine with φ, ψ = −70, 175. A recent computational study suggested that replacing these …
Number of citations: 38 onlinelibrary.wiley.com
Y Hermant, D Palpal-Latoc, N Kovalenko… - Journal of Natural …, 2021 - ACS Publications
Antimicrobial resistance is a significant threat to public health systems worldwide, prompting immediate attention to develop new therapeutic agents with novel mechanisms of action. …
Number of citations: 7 pubs.acs.org
V Ručilová, M Maloň, M Soural - European Journal of Organic …, 2018 - Wiley Online Library
Herein, we report the use of triethylsilane for the synthesis of hexahydropyrazino[2,1‐c][1,4]oxazine‐6,9‐diones with full control of three stereocenters. Unsaturated tetrahydropyrazino‐…
CR Lohani, B Rasera, B Scott, M Palmer… - The Journal of Organic …, 2016 - ACS Publications
α-Azido acids have been used in solid phase peptide synthesis (SPPS) for almost 20 years. Here we report that peptides bearing an N-terminal α-azidoaspartate residue undergo …
Number of citations: 20 pubs.acs.org
T Vilaivan, C Khongdeesameor, W Wiriyawaree… - Notes for …, 2001 - academia.edu
Novel conformationally constrained peptide nucleic acids (PNA) with alternate thyminemodified proline and serine residues were synthesized with the aim of improving the solubility of …
Number of citations: 4 www.academia.edu
N Cankarova, A La Venia, S Krajcovicova… - The Journal of …, 2018 - ACS Publications
This report describes a configuration-dependent [6 + 8 + 5] fused ring formation via a tandem cyclic N-acyliminium nucleophilic addition reaction. Cyclization of the acyclic precursor …
Number of citations: 2 pubs.acs.org
AL Carenbauer, MR Cecil, A Czerwinski… - … Biology Using Peptides …, 2006 - Springer
Kempe and Barany [1] and further developed as a commercial product in 1997 [2]. From the outset, CLEAR has proven to be an excellent support for solid-phase peptide synthesis (…
Number of citations: 2 link.springer.com

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